Azochromol Geranol B

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2947-64-0 |

|---|---|

Molecular Formula |

C25H20O9 |

Molecular Weight |

464.4 g/mol |

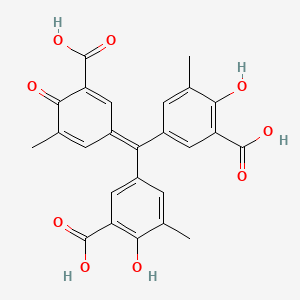

IUPAC Name |

5-[(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C25H20O9/c1-10-4-13(7-16(20(10)26)23(29)30)19(14-5-11(2)21(27)17(8-14)24(31)32)15-6-12(3)22(28)18(9-15)25(33)34/h4-9,26-27H,1-3H3,(H,29,30)(H,31,32)(H,33,34) |

InChI Key |

HNIYZPOKRGNVEA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC(=C(C(=C3)C)O)C(=O)O |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC(=C(C(=C3)C)O)C(=O)O |

Other CAS No. |

2947-64-0 55343-76-5 |

Synonyms |

NSC97317 trimethylaurintricarboxylic acid |

Origin of Product |

United States |

Q & A

Q. What are the primary mechanisms of action reported for this compound in biochemical assays?

- Methodological Answer: Studies propose enzyme inhibition (e.g., kinase or oxidoreductase pathways) via competitive binding. Assays use fluorescence quenching or microcalorimetry (ITC) to measure binding constants (: 2–15 µM). Controls include wild-type vs. mutant enzymes to validate specificity .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Conduct a meta-analysis with inclusion criteria:

- Study Design : Compare in vitro vs. in vivo models, cell lines, and dosages.

- Statistical Power : Use Cohen’s to evaluate effect sizes; exclude underpowered studies ().

- Bias Assessment : Apply QUADAS-2 tools to assess methodological quality (e.g., blinding, randomization) .

Q. What experimental strategies optimize this compound’s stability in aqueous solutions for pharmacokinetic studies?

- Methodological Answer:

- pH Adjustment : Stability peaks at pH 6.5–7.2; use phosphate buffers to avoid hydrolysis.

- Lyophilization : Increases shelf life by reducing water activity.

- Encapsulation : Liposomal or cyclodextrin complexes improve bioavailability (e.g., 30% increase in AUC in rodent models) .

Q. How do computational models enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer: Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) predict binding modes and free energy landscapes (). Docking studies (AutoDock Vina) validate hotspots, while QSAR models correlate substituent effects with activity (R² > 0.85) .

Q. What are the challenges in scaling up this compound synthesis for reproducible in vivo studies?

- Methodological Answer:

- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching.

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) ensures batch consistency.

- Analytical Validation : Implement QC protocols (e.g., USP guidelines) for impurity profiling .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.